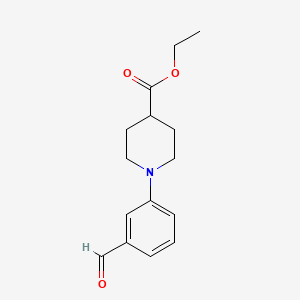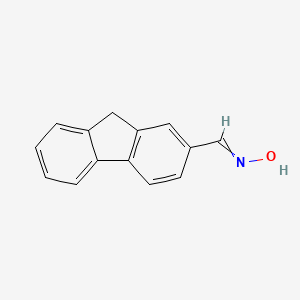
4-(2-Bromo-ethoxy)benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Bromo-ethoxy)benzylamine is an organic compound that features a benzylamine moiety substituted with a 2-bromoethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Bromo-ethoxy)benzylamine typically involves the reaction of 4-hydroxybenzylamine with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by the 2-bromoethoxy group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Bromo-ethoxy)benzylamine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation: The benzylamine moiety can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form the corresponding ethoxybenzylamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products:
Nucleophilic Substitution: Products include azidoethoxybenzylamine or thiocyanatoethoxybenzylamine.
Oxidation: Products include imines or nitriles.
Reduction: The major product is ethoxybenzylamine.
Scientific Research Applications
4-(2-Bromo-ethoxy)benzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to modify biomolecules for studying biological processes.
Industry: It can be used in the production of materials with specific properties, such as polymers or resins
Mechanism of Action
The mechanism of action of 4-(2-Bromo-ethoxy)benzylamine involves its interaction with various molecular targets. The 2-bromoethoxy group can participate in nucleophilic substitution reactions, while the benzylamine moiety can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
4-(2-Dimethylaminoethoxy)benzylamine: Similar structure but with a dimethylamino group instead of a bromo group.
4-(2-Methoxyethoxy)benzylamine: Similar structure but with a methoxy group instead of a bromo group.
Uniqueness: 4-(2-Bromo-ethoxy)benzylamine is unique due to the presence of the bromo group, which makes it more reactive in nucleophilic substitution reactions compared to its analogs. This reactivity can be advantageous in synthetic applications where selective modification of the molecule is required .
Properties
CAS No. |
887580-80-5 |
|---|---|
Molecular Formula |
C9H12BrNO |
Molecular Weight |
230.10 g/mol |
IUPAC Name |
[4-(2-bromoethoxy)phenyl]methanamine |
InChI |
InChI=1S/C9H12BrNO/c10-5-6-12-9-3-1-8(7-11)2-4-9/h1-4H,5-7,11H2 |
InChI Key |
FCOJXIIXZZGSSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN)OCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


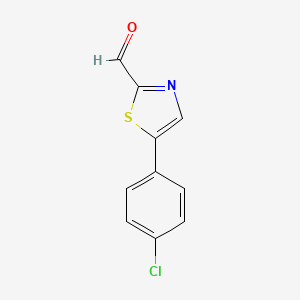
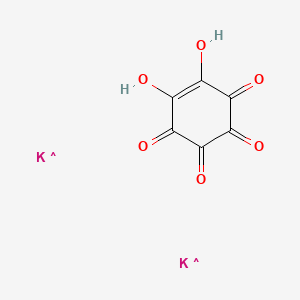
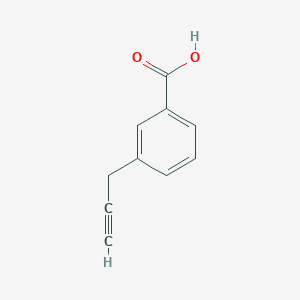

![6-Bromoimidazo[1,2-a]pyridin-8-amine;6-bromoimidazo[1,2-a]pyridin-8-amine](/img/structure/B12439127.png)
![[6-[2-(3,4-Dihydroxyphenyl)-2-hydroxyethoxy]-5-hydroxy-2-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12439137.png)
![2-Amino-6-({[3-(3-methyldiazirin-3-yl)propyl]carbamoyl}amino)hexanoic acid](/img/structure/B12439138.png)
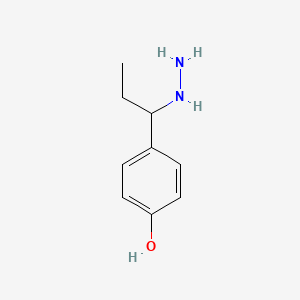
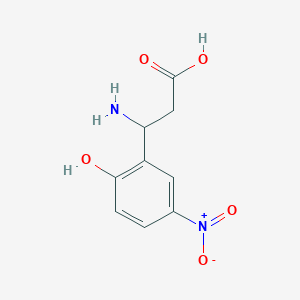
![(3S,3AS,6S,6aS)-Hexahydrofuro[3,2-b]furan-3,6-diamine](/img/structure/B12439142.png)
![1-[3-(4-Aminophenyl)piperidin-1-yl]ethanone](/img/structure/B12439145.png)

